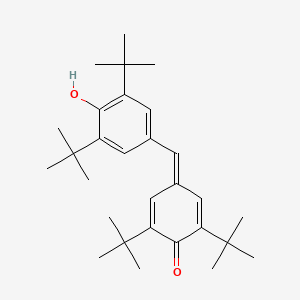

![molecular formula C9H9N3S2 B1617250 5-m-Tolylamino-[1,3,4]tiadiazol-2-tiol CAS No. 52494-32-3](/img/structure/B1617250.png)

5-m-Tolylamino-[1,3,4]tiadiazol-2-tiol

Descripción general

Descripción

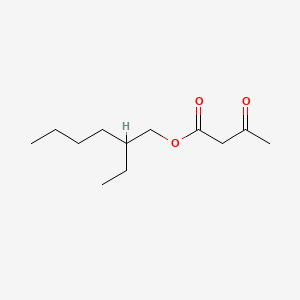

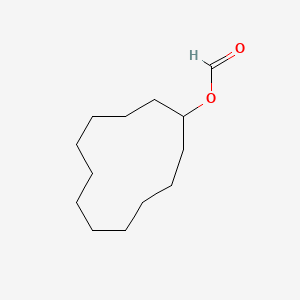

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C9H9N3S2 . It has been used in the preparation of new amines that exhibit anticonvulsant activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol, has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is characterized by the presence of a 1,3,4-thiadiazole ring, which is a heterocyclic moiety . This moiety has been utilized for various pharmacological activities .Chemical Reactions Analysis

The chemical reactions involving 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol have been studied. For instance, the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride leads to the synthesis of 1,3,4-thiadiazole molecules .Aplicaciones Científicas De Investigación

Aplicaciones Antifúngicas

Los compuestos derivados del 1,3,4-tiadiazol, como el 5-m-Tolylamino-[1,3,4]tiadiazol-2-tiol, han mostrado actividades antifúngicas significativas . Por ejemplo, algunos de estos compuestos han exhibido mayores bioactividades contra Phytophthora infestans, un patógeno vegetal, que Dimethomorph, un fungicida comúnmente utilizado .

Aplicaciones Antibacterianas

Los derivados del 1,3,4-tiadiazol también han demostrado actividades antibacterianas . Sin embargo, las actividades antibacterianas de estos compuestos contra Xanthomonas oryzae p v. oryzae (Xoo) y Xanthomonas campestris p v. citri (Xcc) se han reportado como moderadas a pobres .

Aplicaciones Antimicrobianas

Se han evaluado los derivados del 1,3,4-tiadiazol recién sintetizados por sus actividades antimicrobianas . Algunos de estos compuestos han mostrado potentes actividades antimicrobianas contra E. coli, B. mycoides y C. albicans .

Aplicaciones Inhibitorias de la Ureasa

Se han sintetizado y evaluado in vitro nuevos derivados de 2- ((5-amino-1,3,4-tiadiazol-2-il)tio)- N -arilacetamida por sus actividades inhibitorias de la ureasa .

Eliminación de Iones de Metales Pesados

Se ha sintetizado gel de sílice modificado con 5-amino-1,3,4-tiadiazol-2-tiol con el propósito de eliminar iones de metales pesados . Este gel de sílice modificado ha mostrado selectividad para metales pesados como Cu(II), Co(II), Ni(II), Pb(II) y Hg(II) .

Aplicaciones Farmacéuticas

Se han estudiado los derivados del 1,3,4-tiadiazol por su eficiente actividad farmacéutica en el tratamiento de diversas enfermedades . Estas enfermedades incluyen cáncer, leishmaniasis, tuberculosis y estado convulsivo .

Mecanismo De Acción

Target of Action

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been evaluated for their antimicrobial properties . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of microorganisms.

Mode of Action

Based on its structural similarity to other 1,3,4-thiadiazole derivatives, it is plausible that it interacts with its targets in a way that disrupts essential biological processes in microorganisms, leading to their inhibition or death .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with pathways essential for the survival and proliferation of microorganisms .

Result of Action

Based on its potential antimicrobial activity, it can be inferred that the compound may lead to the inhibition or death of microorganisms .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with key amino acid residues through bonding and hydrophobic interactions . These interactions are crucial for its biological activity, as they influence the compound’s ability to inhibit or activate specific enzymes. For instance, 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol has been found to inhibit human Carbonic Anhydrase-II enzyme, which is involved in various physiological processes .

Cellular Effects

The effects of 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol on cellular processes are profound. It has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Molecular Mechanism

At the molecular level, 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with the Carbonic Anhydrase-II enzyme is a prime example of its inhibitory action . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained cytotoxic effects in in vitro studies .

Dosage Effects in Animal Models

The effects of 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function .

Transport and Distribution

Within cells and tissues, 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, its binding to plasma proteins can affect its bioavailability and distribution in tissues .

Subcellular Localization

The subcellular localization of 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization in mitochondria, for example, is essential for its role in inducing apoptosis in cancer cells .

Propiedades

IUPAC Name |

5-(3-methylanilino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-6-3-2-4-7(5-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCBGFQZMQJJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351760 | |

| Record name | 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52494-32-3 | |

| Record name | 52494-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrahydrodifuro[3,4-b:3',4'-d]furantetrone](/img/structure/B1617169.png)